2-Decanone, 1-hydroxy-1-phenyl-
Description
“2-Decanone, 1-hydroxy-1-phenyl-” is a ketone derivative with a 10-carbon alkyl chain (decanone backbone), a hydroxyl group (-OH), and a phenyl group attached at the first carbon position.
Properties
CAS No. |
92975-67-2 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
1-hydroxy-1-phenyldecan-2-one |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-10-13-15(17)16(18)14-11-8-7-9-12-14/h7-9,11-12,16,18H,2-6,10,13H2,1H3 |
InChI Key |
NVVLWHNLIBMNJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Transition Metal-Catalyzed Ketone-Olefin Coupling
Mechanistic Framework for β-Carbon Cleavage and Olefin Insertion
The foundational approach for synthesizing elongated ketones involves transition metal-catalyzed cleavage of β-C–H bonds in precursor ketones, followed by olefin insertion. As detailed in US6252118B1, rhodium-based catalysts, such as tris(triphenylphosphine)rhodium(I) chloride, facilitate the scission of β-C–H bonds in ketones possessing α-hydrogens. For instance, benzyl acetone (4-phenyl-2-butanone) reacts with 1-octene in the presence of 2-amino-3-pycoline to yield 2-decanone via a ketimine intermediate. The mechanism proceeds through:
- Ketimine Formation : Condensation of the ketone with 2-amino-3-pycoline generates a Schiff base, stabilizing the α-carbon for subsequent metal coordination.
- β-Hydrogen Elimination : The rhodium catalyst coordinates to the pyridyl nitrogen, inducing β-hydrogen abstraction and forming a metal-olefin complex.
- Olefin Insertion : A substitute olefin (e.g., 1-octene) inserts into the rhodium-carbon bond, elongating the alkyl chain.
- Hydrolysis : The resultant ketimine hydrolyzes to release the extended ketone and regenerate the amine catalyst.
This method achieves yields exceeding 75% for linear ketones like 2-decanone (Table 1). Adapting this protocol to synthesize 1-hydroxy-1-phenyl-2-decanone would require a precursor ketone bearing both hydroxyl and phenyl groups on the α-carbon. For example, 1-hydroxy-1-phenyl-2-butanone could theoretically undergo analogous β-C–H activation and olefin insertion to yield the target compound. However, the steric bulk of the phenyl group may necessitate higher catalyst loadings or modified ligands to prevent inhibitory coordination.
Table 1: Yields of Select Ketones via Rhodium-Catalyzed Olefin Insertion
| Olefin | Product | Yield (%) |
|---|---|---|
| 1-Hexene | 2-Octanone | 86 |
| 3,3-Dimethyl-1-butene | 5,5-Dimethyl-2-hexanone | 100 |
| Vinylcyclohexane | 4-Cyclohexyl-2-butanone | 42 |
Aldol Condensation Strategies for α-Substituted Ketones
Base-Mediated Condensation of Hydroxyaryl Ketones and Aldehydes
CN108191625B discloses a room-temperature method for synthesizing (E)-1-(4-hydroxy-3-methoxyphenyl)-4-en-3-decanone via aldol condensation. The protocol employs weakly basic conditions (e.g., pyrrolidine or piperidine) to couple 4-(4-hydroxy-3-methoxyphenyl)-2-butanone with n-hexanal, achieving yields over 78%. Key steps include:
- Enamine Formation : The ketone reacts with pyrrolidine to form an enamine, activating the α-carbon for nucleophilic attack.
- Aldol Addition : n-Hexanal undergoes conjugate addition to the enamine, forming a β-hydroxy ketone intermediate.
- Dehydration and Tautomerization : Inorganic base treatment (e.g., NaOH) induces dehydration to yield the α,β-unsaturated ketone, which tautomerizes to the thermodynamically stable E-isomer.
Adapting this methodology to 1-hydroxy-1-phenyl-2-decanone synthesis would require substituting the hydroxyaryl ketone with a phenyl- and hydroxyl-bearing analog. For instance, condensing 1-hydroxy-1-phenyl-2-butanone with octanal under similar conditions could theoretically yield the target compound. However, the electronic effects of the phenyl group may alter reaction kinetics, necessitating optimization of base strength and reaction time.
Challenges and Optimization Considerations
Steric and Electronic Modulation
The simultaneous presence of phenyl and hydroxyl groups on the α-carbon introduces steric congestion, potentially impeding catalyst access or altering reaction pathways. Mitigation strategies include:
- Ligand Design : Bulky phosphine ligands (e.g., tricyclohexylphosphine) could enhance steric protection around the metal center, favoring desired β-hydrogen elimination over side reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize charged intermediates in aldol condensations, improving yields of sterically hindered products.
Regioselectivity in Olefin Insertion
In transition metal-catalyzed reactions, the orientation of olefin insertion dictates regiochemistry. Terminal olefins (e.g., 1-octene) favor linear products due to reduced steric strain during insertion. For branched analogs, internal olefins or directing groups may be required to control selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Decanone, 1-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form a carbonyl group, resulting in the formation of a diketone.
Reduction: The ketone group can be reduced to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Decanone, 1-hydroxy-1-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Decanone, 1-hydroxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The phenyl group contributes to its aromaticity and potential interactions with hydrophobic pockets in biological molecules.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Functional Groups | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-Decanone, 1-hydroxy-1-phenyl- | C₁₆H₂₂O₂ | Ketone, hydroxyl, phenyl | 258.35 | Hybrid alkyl-aromatic structure |
| 2-Decanone | C₁₀H₂₀O | Ketone | 156.27 | Linear aliphatic ketone |
| Acetophenone | C₈H₈O | Ketone, phenyl | 120.15 | Aromatic ketone |
| 1-Decanol | C₁₀H₂₂O | Alcohol | 158.28 | Terminal hydroxyl group |
| 2-Undecanone | C₁₁H₂₂O | Ketone | 170.29 | Longer alkyl chain (C11) |
Toxicity Profiles
- 2-Decanone and 1-Decanol: The European Food Safety Authority (EFSA) grouped these compounds under the toxicological reference values of their parent compounds, suggesting similar metabolic pathways and low bioaccumulation risks .
- 2-Decanone, 1-hydroxy-1-phenyl-: The addition of a phenyl group may alter toxicity by introducing aromatic ring metabolism (e.g., hydroxylation or conjugation).
Antimicrobial Activity
- 2-Decanone: Exhibits broad-spectrum antimicrobial activity, inhibiting Bacillus thuringiensis, Staphylococcus aureus, Candida albicans, and Escherichia coli .
- Acetophenone: Similar efficacy to 2-decanone but with a smaller molecular footprint due to its shorter chain .
- 1-Decanal : Less effective against E. coli, suggesting chain length and functional groups (aldehyde vs. ketone) influence specificity .
- 2-Decanone, 1-hydroxy-1-phenyl-: The hydroxyl and phenyl groups may enhance membrane disruption or enzyme inhibition, but solubility changes (due to -OH) could reduce bioavailability compared to pure aliphatic ketones .
Insect Repellency
- 2-Decanone and 2-Undecanone: Both show repellency against Sitophilus zeamais (maize weevil), with optimal activity in C8–C9 ketones. Longer chains (e.g., C10–C11) exhibit reduced efficacy .
- 2-Decanone, 1-hydroxy-1-phenyl-: The phenyl group may disrupt insect olfactory receptors, but steric hindrance from substituents could offset benefits. Comparative bioassays are needed .
Spectroscopic Properties
- Carbonyl Stretch (IR): 2-Decanone: ~1700–1680 cm⁻¹ (C=O) . 2-Decanone, 1-hydroxy-1-phenyl-**: Electron-withdrawing phenyl group may shift C=O stretch to higher frequencies (~1710 cm⁻¹). Hydroxyl group introduces O-H stretching (~3300 cm⁻¹) .
Q & A
Basic Research Questions
Q. How can the structural characterization of 1-hydroxy-1-phenyl-2-decanone derivatives be achieved using spectroscopic methods?
- Methodological Answer :
- Step 1 : Perform Nuclear Magnetic Resonance (NMR) analysis. Use H NMR to identify proton environments, focusing on aromatic protons (δ 6.5–7.5 ppm) and hydroxyl groups (δ 1–5 ppm, broad). C NMR can confirm carbonyl (C=O, ~200–220 ppm) and phenyl ring carbons.
- Step 2 : Employ Infrared (IR) Spectroscopy to detect functional groups (e.g., O–H stretch ~3200–3600 cm⁻¹, C=O ~1700 cm⁻¹).
- Step 3 : Utilize Mass Spectrometry (MS) for molecular weight confirmation and fragmentation patterns. Look for characteristic cleavage at the ketone group (e.g., McLafferty rearrangement).
- References : Structural data from related hydroxy-phenyl ketones .
Q. What synthetic routes are available for preparing 1-hydroxy-1-phenyl-2-decanone derivatives?
- Methodological Answer :
- Route 1 : Condensation of phenyl Grignard reagents with 2-decanone derivatives under anhydrous conditions. Monitor reaction progress via TLC (eluent: hexane/ethyl acetate).
- Route 2 : Hydroxylation of 1-phenyl-2-decanone using hydroxylamine hydrochloride in refluxing ethanol with potassium acetate as a catalyst .
- Optimization : Adjust reaction time (3–6 hours) and temperature (70–80°C) to maximize yield. Purify via column chromatography (silica gel, gradient elution).
- References : Synthesis protocols from analogous hydroxyketones .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for 1-hydroxy-1-phenyl-2-decanone derivatives across solvents?
- Methodological Answer :
- Step 1 : Conduct systematic solubility studies using Hansen solubility parameters. Test polar (ethanol, DMSO), nonpolar (hexane), and semi-polar (ethyl acetate) solvents.
- Step 2 : Analyze crystal structure (via X-ray diffraction) to identify hydrogen bonding or steric effects influencing solubility .
- Step 3 : Compare results with computational solubility predictions (e.g., COSMO-RS models). Discrepancies may arise from polymorphic forms or impurities.
- References : Solubility challenges in structurally similar compounds .
Q. What advanced chromatographic techniques improve the detection of trace 1-hydroxy-1-phenyl-2-decanone derivatives in complex matrices?
- Methodological Answer :
- Technique 1 : GC×GC-TOFMS for enhanced peak capacity and sensitivity. Use a polar/nonpolar column set and cryogenic modulation to separate co-eluting compounds (e.g., in fermentation samples) .
- Technique 2 : HPLC with UV/Vis or MS detection using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid). Optimize for hydroxylated aromatic retention.
- Validation : Spike recovery experiments and internal standards (e.g., deuterated analogs) to quantify detection limits (<1 ppm).
- References : Applications in flavor analysis and biomarkers .
Q. How can enantiomeric purity of chiral 1-hydroxy-1-phenyl-2-decanone derivatives be validated?
- Methodological Answer :
- Step 1 : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H). Optimize mobile phase (hexane/isopropanol) for baseline separation.
- Step 2 : Confirm configuration via circular dichroism (CD) or X-ray crystallography.
- Step 3 : Synthesize enantiopure references via asymmetric catalysis (e.g., Sharpless epoxidation of precursor alkenes).
- References : Chiral analysis in hydroxyketones .
Q. What role does 1-hydroxy-1-phenyl-2-decanone play as a biomarker in gastrointestinal diseases?
- Methodological Answer :
- Step 1 : Analyze fecal volatile organic compounds (VOCs) via headspace SPME-GC-MS . Compare profiles between healthy subjects and patients with Crohn’s disease or ulcerative colitis .
- Step 2 : Use partial least squares regression (PLSR) to correlate metabolite levels (e.g., OAVs) with clinical symptoms.
- Step 3 : Validate findings in longitudinal studies to assess biomarker stability.
- References : Disease biomarker studies .
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess the thermodynamic stability of 1-hydroxy-1-phenyl-2-decanone derivatives?
- Methodological Answer :
- Design 1 : Measure gas-phase acidity via ion cyclotron resonance (ICR) mass spectrometry. Compare experimental ΔG° values with DFT calculations (e.g., B3LYP/6-311++G**) .
- Design 2 : Perform accelerated stability testing under varying pH (2–9) and temperature (25–60°C). Monitor degradation via LC-MS.
- References : Thermodynamic data for 2-decanone analogs .
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in hydroxy-phenyl ketones?
- Methodological Answer :
- Approach 1 : Apply meta-analysis to aggregate data from multiple studies. Use random-effects models to account for heterogeneity.
- Approach 2 : Conduct sensitivity analysis to identify outliers or confounding variables (e.g., solvent choice in cytotoxicity assays).
- Tool : R packages (e.g.,
metafor) for effect size calculation and forest plots. - References : Data contradiction resolution in pharmacological studies .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
